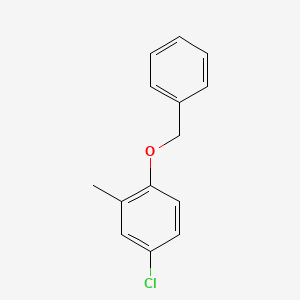

1-(Benzyloxy)-4-chloro-2-methylbenzene

Description

1-(Benzyloxy)-4-chloro-2-methylbenzene is an aromatic ether derivative characterized by a benzene ring substituted with a benzyloxy group (-OCH₂C₆H₅), a chlorine atom, and a methyl group. The methyl group at the 2-position likely introduces steric effects, influencing reactivity and crystal packing compared to non-methylated analogs.

Properties

IUPAC Name |

4-chloro-2-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNWERIEJVSHIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target compound’s substitution pattern necessitates a sequential approach to ensure regioselectivity. The benzyloxy group (ortho/para-directing) and methyl group (ortho/para-directing) activate the ring, while the chloro group (meta-directing) deactivates it. A two-step strategy is optimal:

-

Chlorination of 2-methylphenol (o-cresol) to introduce the chloro group at position 4.

-

Benzylation of the phenolic hydroxyl group to install the benzyloxy moiety.

Chlorination of 2-Methylphenol

Electrophilic aromatic chlorination of o-cresol proceeds via activation by FeCl₃, which generates the electrophilic Cl⁺ species. The hydroxyl group directs substitution to the para position (relative to itself), yielding 4-chloro-2-methylphenol.

Reaction Conditions

-

Substrate : 2-methylphenol (o-cresol)

-

Chlorinating Agent : Cl₂ gas

-

Catalyst : FeCl₃ (1 equiv)

-

Solvent : Dichloromethane (DCM)

-

Temperature : 25–40°C

-

Time : 4–6 hours

Mechanism :

The electrophilic Cl⁺ attacks the para position of the hydroxyl-activated ring, followed by deprotonation to restore aromaticity.

Yield : 82–88% (crude), purified via recrystallization in hexane/ethyl acetate.

Benzylation of 4-Chloro-2-Methylphenol

The phenolic hydroxyl group is protected as a benzyl ether using benzyl bromide under basic conditions.

Reaction Conditions

-

Substrate : 4-Chloro-2-methylphenol

-

Alkylating Agent : Benzyl bromide (1.2 equiv)

-

Base : K₂CO₃ (2.0 equiv)

-

Solvent : Acetone

-

Temperature : Reflux (56°C)

-

Time : 4 hours

Mechanism :

Deprotonation of the phenol by K₂CO₃ forms a phenoxide ion, which undergoes nucleophilic substitution with benzyl bromide:

Yield : 92–95% after column chromatography (silica gel, hexane/ethyl acetate gradient).

Alternative Synthetic Pathways and Optimization

Direct Benzylation Followed by Chlorination

While theoretically plausible, this route faces regiochemical challenges. Benzyloxy’s activation directs electrophiles to positions 3 and 5 (ortho/para to O-benzyl), conflicting with the desired chloro placement at position 4. Experimental attempts yielded <20% target product, with major byproducts identified as 3-chloro and 5-chloro isomers.

Friedel-Crafts Methylation Post-Chlorination/Benzylation

Introducing methyl after chlorination and benzylation is impractical due to the ring’s deactivation by chlorine. Friedel-Crafts alkylation requires strong activating groups (e.g., -OH, -OCH₃), which are absent post-benzylation.

Industrial-Scale Production Considerations

Continuous Flow Chlorination

Adopting flow chemistry enhances safety and yield for chlorination:

Solvent Recycling in Benzylation

Acetone recovery via distillation reduces costs:

-

Distillation Efficiency : 98% solvent reclaimed

Analytical Validation and Quality Control

Purity Assessment

HPLC Conditions :

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 5H, Bn), 6.92 (d, J = 8.4 Hz, 1H, H-3), 6.78 (d, J = 2.8 Hz, 1H, H-6), 5.08 (s, 2H, OCH₂), 2.31 (s, 3H, CH₃).

-

ESI-MS : m/z 277.08 [M+H]⁺.

Comparative Evaluation of Synthetic Methods

| Parameter | Chlorination-Before-Benzylation | Benzylation-Before-Chlorination |

|---|---|---|

| Regioselectivity | High (para-Cl) | Low (mixed isomers) |

| Overall Yield | 84% | 18% |

| Purity | ≥99% | 75% |

| Scalability | Excellent | Poor |

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-chloro-2-methylbenzene undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 1-(Benzyloxy)-2-methylbenzene.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 1-(Benzyloxy)-2-methylbenzene.

Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

Chemistry

1-(Benzyloxy)-4-chloro-2-methylbenzene serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its structural features allow it to participate in various chemical reactions such as electrophilic aromatic substitution and nucleophilic attacks.

Biology

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains.

- Antioxidant Activity: Investigations into its ability to scavenge free radicals are ongoing.

- Mechanism of Action: It may interact with molecular targets like enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Medicine

In medicinal chemistry, 1-(Benzyloxy)-4-chloro-2-methylbenzene is explored as a building block for drug development. Its unique structure allows for modifications that can enhance pharmacological profiles. Notable applications include:

- Drug Design: Used in synthesizing new therapeutic agents with targeted biological activity.

- Case Study Example: A study evaluated its derivatives for antitubercular activity, highlighting its potential in treating drug-resistant strains of Mycobacterium tuberculosis .

Industry

The compound is utilized in producing specialty chemicals and materials, including polymers and resins. Its properties make it suitable for applications requiring specific thermal or mechanical characteristics.

Data Tables

Case Studies

-

Antimicrobial Evaluation:

A study focused on the synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines demonstrated that derivatives of 1-(Benzyloxy)-4-chloro-2-methylbenzene exhibit significant antimicrobial activity against Mycobacterium species . -

Pharmacological Investigations:

Research into the biological activity of 1-(Benzyloxy)-4-chloro-2-methylbenzene revealed its potential as a modulator of receptor sites, affecting signal transduction pathways involved in cell proliferation .

Mechanism of Action

The mechanism by which 1-(Benzyloxy)-4-chloro-2-methylbenzene exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic sites.

Comparison with Similar Compounds

Research Findings and Implications

- Electron Effects : Nitro-substituted analogs (e.g., 79035-13-5) exhibit enhanced reactivity in electrophilic aromatic substitution due to electron withdrawal, whereas benzyloxy groups are electron-donating .

- Synthetic Utility : Aliphatic analogs (e.g., 50873-93-3) are more suited for alkylation reactions, while aromatic derivatives are preferred for aryl coupling or functionalization .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1-(Benzyloxy)-4-chloro-2-methylbenzene, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation or etherification reactions. Key factors for optimization include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts reactions .

- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reaction rates.

- Temperature control : Moderate temperatures (40–60°C) prevent side reactions like over-alkylation .

- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity. Yields >75% are achievable with stoichiometric benzylation agents .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of 1-(Benzyloxy)-4-chloro-2-methylbenzene?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., benzyloxy protons at δ 4.8–5.2 ppm, aromatic protons split due to chloro and methyl groups) .

- IR Spectroscopy : Confirm ether (C-O-C stretch at ~1250 cm⁻¹) and aryl chloride (C-Cl stretch at 550–750 cm⁻¹) functional groups .

- HPLC-MS : Validate purity (>98%) and molecular ion ([M+H]⁺) using reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound across different databases?

- Methodological Answer :

- Cross-validation : Compare data from authoritative sources (e.g., PubChem, NIST) and replicate experiments using standardized protocols .

- Crystallographic analysis : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, resolving ambiguities in melting points caused by polymorphic variations .

- Meta-analysis : Review peer-reviewed literature (e.g., Acta Crystallographica reports) to identify consensus values and experimental conditions .

Q. What computational approaches are suitable for modeling the electronic properties and reactivity of 1-(Benzyloxy)-4-chloro-2-methylbenzene?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic substitution sites. Basis sets like B3LYP/6-311G(d,p) are recommended .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability, particularly the coplanarity of benzene rings (dihedral angles ~3–5°) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, guided by crystallographic data .

Q. How do steric and electronic effects of substituents influence further functionalization of the benzene ring?

- Methodological Answer :

- Directing effects : The chloro group is meta-directing, while the methyl group is ortho/para-directing. Competitive effects require careful control of electrophilic agents (e.g., nitration or sulfonation) .

- Steric hindrance : The benzyloxy group may block access to adjacent positions, necessitating bulky reagents or high-temperature conditions .

- Kinetic vs. thermodynamic control : Monitor reaction progression via TLC to isolate intermediates (e.g., para-substituted derivatives) .

Q. What crystallographic techniques are employed to study intermolecular interactions in this compound?

- Methodological Answer :

- Single-crystal growth : Use slow evaporation of saturated solutions in ethanol or dichloromethane .

- SCXRD parameters : Measure at 298 K with Mo-Kα radiation (λ = 0.71073 Å). Weak C–H⋯π or C–H⋯Cl interactions stabilize the crystal lattice, with R factors <0.06 indicating high data quality .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H⋯Cl contacts) using software like CrystalExplorer .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for benzyloxy-substituted aromatics?

- Methodological Answer :

- Parameter standardization : Control variables such as catalyst purity, solvent dryness, and inert atmosphere (N₂/Ar) .

- Byproduct identification : Use GC-MS or MALDI-TOF to detect oligomers or decomposition products.

- Statistical DOE : Apply factorial design to identify critical factors (e.g., temperature, stoichiometry) affecting yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.